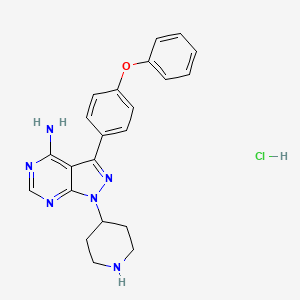

N-piperidine Ibrutinib hydrochloride

Description

The exact mass of the compound N-piperidine Ibrutinib (hydrochloride) is 422.1621871 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-piperidine Ibrutinib hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-piperidine Ibrutinib hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBFZIXZKIUECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of N-piperidine Ibrutinib Hydrochloride: A Reversible Inhibitor Targeting Bruton's Tyrosine Kinase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways. Its role in the proliferation and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune disorders. The first-in-class BTK inhibitor, Ibrutinib, revolutionized the treatment of several hematological cancers. Ibrutinib forms an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition. However, the emergence of resistance, primarily through the C481S mutation which prevents this covalent bond formation, has necessitated the development of new therapeutic strategies. This has led to the exploration of reversible BTK inhibitors that can effectively inhibit both wild-type (WT) BTK and its resistance mutants. N-piperidine Ibrutinib hydrochloride has emerged as a potent, reversible inhibitor of BTK, demonstrating efficacy against both WT and C481S-mutant forms of the enzyme. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of N-piperidine Ibrutinib hydrochloride.

Rationale for a Reversible Inhibitor

The development of N-piperidine Ibrutinib hydrochloride was driven by the clinical challenge of acquired resistance to covalent BTK inhibitors like Ibrutinib. The primary mechanism of this resistance is a mutation in the BTK active site, where the cysteine at position 481 is replaced by a serine (C481S). This substitution ablates the nucleophilic thiol group required for the covalent reaction with Ibrutinib's acrylamide warhead, rendering the drug ineffective.

A reversible inhibitor, by not relying on covalent bond formation, can overcome this resistance mechanism. The design strategy for N-piperidine Ibrutinib hydrochloride involved modifying the Ibrutinib scaffold to remove the reactive acrylamide group while retaining high-affinity, non-covalent interactions with the BTK active site. This approach ensures that the inhibitor can effectively bind to and inhibit both the wild-type enzyme and the C481S mutant, offering a promising therapeutic option for patients who have developed resistance to covalent inhibitors.

Quantitative Inhibitory Activity

N-piperidine Ibrutinib hydrochloride has demonstrated potent inhibition of both wild-type and C481S-mutant BTK. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target | IC50 (nM) |

| Wild-Type (WT) BTK | 51.0[1][2][3][4] |

| C481S Mutant BTK | 30.7[1][2][3][4] |

Table 1: In vitro inhibitory activity of N-piperidine Ibrutinib hydrochloride against wild-type and C481S-mutant BTK.

Experimental Protocols

The characterization of N-piperidine Ibrutinib hydrochloride involves a series of key experiments to determine its potency, selectivity, and cellular activity. Below are detailed methodologies for these essential assays.

In Vitro BTK Kinase Inhibition Assay

A common method to determine the IC50 values for BTK inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To measure the binding affinity of N-piperidine Ibrutinib hydrochloride to purified WT and C481S BTK.

Materials:

-

Purified recombinant human BTK (WT and C481S mutant)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

N-piperidine Ibrutinib hydrochloride

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-piperidine Ibrutinib hydrochloride in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the europium-labeled anti-tag antibody in the assay buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the following in order:

-

5 µL of the diluted N-piperidine Ibrutinib hydrochloride or DMSO control.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Autophosphorylation Assay

To assess the inhibitor's activity in a cellular context, a Western blot analysis of BTK autophosphorylation is often performed in a relevant cell line.

Objective: To determine the ability of N-piperidine Ibrutinib hydrochloride to inhibit BTK activity within cells.

Materials:

-

A suitable B-cell lymphoma cell line (e.g., TMD8)

-

N-piperidine Ibrutinib hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Treatment: Seed the cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of N-piperidine Ibrutinib hydrochloride or DMSO control for a specified period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total BTK to ensure equal loading.

-

Quantify the band intensities for phospho-BTK and total BTK.

-

Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

-

Plot the normalized phospho-BTK levels against the inhibitor concentration to assess the dose-dependent inhibition.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in BTK signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.

Figure 1: Simplified BTK signaling pathway and the point of inhibition by N-piperidine Ibrutinib hydrochloride.

Figure 2: General experimental workflow for the characterization of a BTK inhibitor.

Structural Basis for Reversible Inhibition

Unlike Ibrutinib, which possesses an acrylamide group that acts as a Michael acceptor for the thiol of Cys481, N-piperidine Ibrutinib hydrochloride lacks this reactive moiety. Its inhibitory activity is therefore entirely dependent on non-covalent interactions with the BTK active site. These interactions are likely to include:

-

Hydrogen bonding: Interactions between the pyrazolopyrimidine core of the inhibitor and the hinge region of the kinase domain.

-

Hydrophobic interactions: The phenoxyphenyl group likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity.

-

Van der Waals forces: Multiple close-range interactions between the inhibitor and amino acid residues lining the ATP-binding pocket.

The potency of N-piperidine Ibrutinib hydrochloride against the C481S mutant underscores the fact that its binding is not contingent on the presence of a cysteine at this position. The smaller serine residue in the mutant enzyme does not create a steric clash that would prevent the binding of the reversible inhibitor.

Conclusion and Future Directions

N-piperidine Ibrutinib hydrochloride represents a significant advancement in the development of BTK inhibitors, offering a potent and reversible mechanism of action that effectively circumvents the most common clinical resistance mechanism to Ibrutinib. Its ability to inhibit both wild-type and C481S-mutant BTK provides a strong rationale for its further investigation as a therapeutic agent for B-cell malignancies.

Future research in this area will likely focus on several key aspects:

-

Selectivity Profiling: A comprehensive assessment of the selectivity of N-piperidine Ibrutinib hydrochloride against a broad panel of kinases is essential to predict potential off-target effects.

-

In Vivo Efficacy: Preclinical studies in animal models of B-cell malignancies, including those harboring the C481S mutation, are necessary to evaluate its therapeutic potential in a physiological setting.

-

Pharmacokinetic Properties: Detailed pharmacokinetic studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which will inform dosing strategies for potential clinical trials.

-

Structural Biology: Co-crystallization of N-piperidine Ibrutinib hydrochloride with both WT and C481S BTK would provide invaluable insights into its precise binding mode and could guide the design of next-generation reversible inhibitors with improved potency and selectivity.

The development of N-piperidine Ibrutinib hydrochloride and other reversible BTK inhibitors highlights a successful strategy in overcoming acquired drug resistance and underscores the importance of continued innovation in targeted cancer therapy.

References

The Rationale for Developing N-piperidine Derivatives of Ibrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib, the first-in-class covalent inhibitor of Bruton's Tyrosine Kinase (BTK), has revolutionized the treatment of B-cell malignancies. However, its clinical application is hampered by significant off-target effects and the emergence of acquired resistance, primarily through mutations in the BTK active site. This has spurred the development of next-generation BTK inhibitors with improved safety and efficacy profiles. This technical guide delves into the rationale for developing a specific class of these next-generation compounds: N-piperidine derivatives of Ibrutinib. These derivatives, which are reversible inhibitors of BTK, offer a promising strategy to overcome the limitations of covalent inhibitors. Furthermore, the N-piperidine moiety serves as a versatile chemical handle for the creation of Proteolysis Targeting Chimeras (PROTACs), representing a paradigm shift from kinase inhibition to targeted protein degradation. This guide provides an in-depth overview of the underlying rationale, quantitative data, detailed experimental methodologies, and key signaling pathways pertinent to the development of these novel therapeutic agents.

The Rationale: Overcoming the Limitations of Covalent BTK Inhibition

The primary impetus for developing N-piperidine derivatives of Ibrutinib stems from the need to address two major challenges associated with the parent drug: off-target toxicities and acquired resistance.

-

Off-Target Effects: Ibrutinib's covalent reaction with a cysteine residue (Cys481) in the active site of BTK is not entirely specific. It can also form covalent bonds with other kinases that have a similarly located cysteine, such as EGFR, TEC, and SRC family kinases.[1][2] This off-target activity is believed to be responsible for a range of adverse effects, including:

-

Cardiotoxicity: Atrial fibrillation and hypertension are significant cardiovascular toxicities observed with Ibrutinib treatment.[2][3][4]

-

Bleeding Risk: Ibrutinib's inhibition of BTK in platelets can lead to platelet dysfunction and an increased risk of bleeding.[1]

-

Other Adverse Events: Diarrhea, rash, and fatigue are also common side effects that can lead to dose reduction or discontinuation of therapy.[1][5]

-

-

Acquired Resistance: Prolonged treatment with Ibrutinib can lead to the selection of cancer cells with mutations that confer resistance. The most common resistance mechanism is a mutation of the Cys481 residue to a serine (C481S).[3] This mutation prevents the covalent binding of Ibrutinib, rendering the drug ineffective.

N-piperidine derivatives of Ibrutinib are designed to circumvent these issues. By modifying the acrylamide "warhead" of Ibrutinib to a non-covalent N-piperidine group, these derivatives exhibit a reversible binding mechanism. This reversibility can lead to a more favorable safety profile by reducing the cumulative, long-term inhibition of off-target kinases. Crucially, these reversible inhibitors are effective against both wild-type BTK and the C481S mutant, offering a therapeutic option for patients who have developed resistance to covalent inhibitors.[6][7][8]

Furthermore, the N-piperidine group provides a strategic attachment point for linkers used in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein (BTK), leading to its ubiquitination and subsequent degradation by the proteasome. This approach of targeted protein degradation offers several potential advantages over simple inhibition, including the potential for more profound and durable pathway inhibition and efficacy against scaffolding functions of the target protein that are independent of its kinase activity.

Data Presentation: Quantitative Comparison of Ibrutinib Derivatives

The following tables summarize the key quantitative data for N-piperidine Ibrutinib and a representative PROTAC derived from it, in comparison to the parent compound Ibrutinib.

Table 1: In Vitro Potency of BTK Inhibitors

| Compound | Target | IC50 (nM) | Binding Mechanism |

| Ibrutinib | Wild-Type BTK | ~1-5 | Covalent, Irreversible |

| Ibrutinib | C481S Mutant BTK | >1000 | Ineffective |

| N-piperidine Ibrutinib | Wild-Type BTK | 51.0 [6][7][8] | Reversible |

| N-piperidine Ibrutinib | C481S Mutant BTK | 30.7 [6][7][8] | Reversible |

Table 2: In Vitro Potency of BTK-Targeting PROTACs

| PROTAC | BTK Ligand | E3 Ligase Ligand | DC50 (nM) in Ramos cells |

| SJF620 | N-piperidine Ibrutinib | Pomalidomide | 7.9 [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of N-piperidine derivatives of Ibrutinib.

Representative Synthesis of an N-piperidine Ibrutinib Derivative

Disclaimer: A specific, detailed synthesis protocol for N-piperidine Ibrutinib is not publicly available. The following is a representative protocol for the synthesis of a similar N-acyl piperidine derivative of the Ibrutinib core structure, based on published methods for analogous compounds. This protocol is intended for illustrative purposes and would require optimization for the specific synthesis of N-piperidine Ibrutinib.

Objective: To synthesize (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethan-1-one, an N-acetyl derivative, as a model for N-piperidine Ibrutinib synthesis.

Materials:

-

(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetyl chloride

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Deprotection of the Piperidine Nitrogen:

-

Dissolve (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate in DCM.

-

Add TFA dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated NaHCO3 solution and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the deprotected intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

-

N-Acetylation of the Piperidine:

-

Dissolve the deprotected intermediate in DCM and cool to 0°C.

-

Add TEA to the solution.

-

Add acetyl chloride dropwise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 2-3 hours, monitoring by TLC.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product.

-

In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC50 value of a test compound against BTK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

BTK substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (N-piperidine Ibrutinib)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the BTK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit BTK autophosphorylation in a cellular context.

Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at Tyr223, which is a marker of its activation. Western blotting can be used to detect the levels of phosphorylated BTK (p-BTK) and total BTK.

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Test compound (N-piperidine Ibrutinib)

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-BTK (Tyr223) and anti-total BTK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels, transfer membranes, and Western blotting apparatus

Procedure:

-

Culture the B-cell lymphoma cells to the desired density.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 5-10 minutes).

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK as a loading control.

-

Quantify the band intensities to determine the ratio of p-BTK to total BTK at different compound concentrations.

Mandatory Visualizations

BTK Signaling Pathway

Caption: Simplified schematic of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of Bruton's Tyrosine Kinase (BTK) and the points of intervention by Ibrutinib and its N-piperidine derivatives.

Experimental Workflow for Development of N-piperidine Ibrutinib Derivatives

Caption: A generalized experimental workflow for the development and evaluation of N-piperidine derivatives of Ibrutinib, from chemical synthesis to biological characterization and potential application in PROTAC development.

References

- 1. 2.4. Western blot analysis [bio-protocol.org]

- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Product Modified | Update Simson Pharma [simsonpharma.com]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Mechanism of Action of Ibrutinib on Bruton's Tyrosine Kinase (BTK)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Its mechanism of action revolves around the formation of a specific covalent bond within the BTK active site, leading to sustained inhibition of kinase activity.[3] This targeted action effectively disrupts downstream signaling cascades essential for B-cell proliferation, survival, and trafficking, making Ibrutinib a cornerstone therapy for various B-cell malignancies.[4][5] This document provides a comprehensive technical overview of Ibrutinib's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological and experimental workflows. The term "N-piperidine Ibrutinib hydrochloride" refers to a reversible derivative of Ibrutinib, which is a potent BTK inhibitor used as a ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[6][7][] This guide, however, will focus on the parent compound, Ibrutinib.

Core Mechanism of Action

Ibrutinib functions as a targeted covalent inhibitor, a strategy that confers high potency and prolonged duration of action.[3][9] The chemical name for Ibrutinib is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1-H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one.[1]

Covalent Binding to Cysteine 481

The cornerstone of Ibrutinib's mechanism is its irreversible binding to Cysteine 481 (Cys481) located in the ATP-binding domain of the BTK enzyme.[3][5][10] This interaction is a Michael addition reaction, where the acrylamide group on Ibrutinib acts as an electrophile, forming a stable covalent bond with the thiol group of the Cys481 residue.[9][11]

The binding process involves:

-

Initial Non-covalent Binding: Ibrutinib initially docks into the ATP-binding pocket of BTK.

-

Covalent Bond Formation: The acrylamide "warhead" is positioned in close proximity to Cys481. The reaction proceeds through a direct proton transfer from Cys481 to the acrylamide, followed by the formation of the covalent S-C bond.[9][11]

-

Irreversible Inhibition: This covalent modification permanently inactivates the BTK enzyme.[3][10] Restoration of BTK activity within the cell requires the synthesis of new BTK protein.

The piperidine moiety within the Ibrutinib structure is crucial for positioning the molecule correctly within the BTK active site to facilitate this covalent interaction.[12]

Disruption of the B-Cell Receptor (BCR) Signaling Pathway

BTK is a pivotal signaling molecule downstream of the B-cell receptor.[13] Its activation, through phosphorylation at Tyr551 and subsequent autophosphorylation at Tyr223, triggers a cascade of events crucial for B-cell function.[14][15]

By inhibiting BTK, Ibrutinib effectively blocks this entire pathway, leading to:

-

Inhibition of Downstream Phosphorylation: Ibrutinib prevents the phosphorylation of key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[1][3][5]

-

Suppression of Survival Signals: The blockade disrupts survival pathways, including those mediated by NF-κB, AKT, and MAPK/ERK.[5][13][14]

-

Induction of Apoptosis: By cutting off pro-survival signals, Ibrutinib induces programmed cell death (apoptosis) in malignant B-cells.[1][4]

-

Inhibition of Proliferation and Adhesion: Ibrutinib halts B-cell proliferation and interferes with adhesion and chemotaxis, which are critical for the homing of cancer cells to protective microenvironments like lymph nodes and bone marrow.[4]

Quantitative Data

The potency and selectivity of Ibrutinib have been extensively characterized through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Potency of Ibrutinib

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | BTK (enzyme) | 0.5 nM | Cell-free kinase assay | [1] |

| IC₅₀ | BTK (cellular) | 11 nM | B-cell line (anti-IgG stimulated) | [1] |

| IC₅₀ | Ramos cells (Burkitt Lymphoma) | 0.868 µM | Cell proliferation assay | [16] |

| IC₅₀ | Raji cells (Burkitt Lymphoma) | 5.20 µM | Cell proliferation assay | [16] |

| IC₅₀ | MeWo cells (Melanoma) | 20.47 µM | MTT assay | [17] |

| k_inact/K_i | BTK | 3.28 x 10⁵ M⁻¹s⁻¹ | Kinetic analysis | [18] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates higher potency. k_inact/K_i is the second-order rate constant that measures the efficiency of covalent enzyme inactivation.

Table 2: Kinase Selectivity Profile of Ibrutinib

Ibrutinib, while highly potent against BTK, also inhibits other kinases that possess a homologous cysteine residue in the active site. This "off-target" activity is believed to contribute to some of its adverse effects.[2][18][19]

| Kinase Target | IC₅₀ (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |

| BTK | 0.5 | 3.28 x 10⁵ | [1][18] |

| BMX | - | 3.9 x 10⁶ | [18] |

| BLK | - | 7.1 x 10⁵ | [18] |

| ITK | - | - | [1] |

| TEC | - | - | [1] |

| JAK3 | - | - | [1] |

| EGFR | - | - | [1][19] |

| HER2 (ErbB2) | - | - | [1][19] |

Note: A comprehensive list of kinases inhibited by Ibrutinib is extensive. This table highlights some of the most clinically relevant off-targets. Newer generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were designed for improved selectivity.[19][20]

Visualization of Key Pathways and Workflows

BTK Signaling Pathway and Ibrutinib Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of intervention by Ibrutinib.

Caption: BTK signaling pathway and its irreversible inhibition by Ibrutinib.

Experimental Workflow: Western Blot for BTK Pathway Analysis

Western blotting is a fundamental technique used to quantify the phosphorylation status and expression levels of proteins in the BTK pathway following Ibrutinib treatment.

Caption: Workflow for Western Blot analysis of BTK pathway proteins.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Ibrutinib's mechanism of action.

Western Blotting for BTK Pathway Phosphorylation

This protocol is used to assess the effect of Ibrutinib on the phosphorylation of BTK and its downstream targets.

-

Sample Preparation: Culture B-cell lymphoma cell lines (e.g., Jeko-1, Ramos) and treat with varying concentrations of Ibrutinib or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[21]

-

Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states. Determine total protein concentration using a BCA assay.

-

SDS-PAGE: Load 40 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]

-

Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-BTK (Tyr223)

-

Rabbit anti-BTK

-

Rabbit anti-phospho-PLCγ2 (Tyr1217)

-

Rabbit anti-PLCγ2

-

Mouse anti-β-Actin (as a loading control)[21]

-

-

Washing: Wash the membrane three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.[23] Quantify band intensity using densitometry software.

Cell Viability (MTT/CCK-8) Assay

This assay measures the cytotoxic effect of Ibrutinib on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., CLL, MCL, or melanoma cell lines) in a 96-well plate at a density of 3–5 × 10³ cells per well and allow them to adhere overnight.[17][24]

-

Drug Treatment: Treat the cells with a serial dilution of Ibrutinib (e.g., 0.01 µM to 100 µM) and a vehicle control.[24][25]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[24]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.[24][25] Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 540 nm for MTT) using a microplate reader.[24][25]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results on a dose-response curve to determine the IC₅₀ value.

BTK Target Occupancy Assay

This pharmacodynamic assay quantifies the percentage of BTK enzyme that is bound by an inhibitor in a cellular context.

-

Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at various time points after Ibrutinib administration (e.g., 4 and 24 hours).[26][27]

-

Probe Labeling: A cell-permeable probe, often a biotinylated or fluorescently tagged derivative of a BTK inhibitor, is used. This probe binds to the same Cys481 residue as Ibrutinib.

-

Assay Principle: The assay measures the amount of unoccupied BTK. In untreated cells, the probe will bind to all available BTK. In Ibrutinib-treated cells, the probe can only bind to the BTK molecules that have not been covalently modified by Ibrutinib.

-

Procedure:

-

Calculation: BTK occupancy is calculated as: % Occupancy = (1 - [Unoccupied BTK in treated sample / Unoccupied BTK in baseline sample]) x 100

This assay is critical for understanding the relationship between drug dosage, exposure, and target engagement in a clinical setting.[28]

Conclusion

Ibrutinib's mechanism of action is a paradigm of targeted cancer therapy. Its high-potency, irreversible covalent inhibition of BTK at the Cys481 residue provides sustained blockade of the B-cell receptor signaling pathway. This action translates directly to potent anti-proliferative and pro-apoptotic effects in malignant B-cells. The technical protocols and quantitative data presented herein provide a framework for researchers to further investigate this important therapeutic agent and to develop next-generation inhibitors with improved selectivity and efficacy.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hematologyandoncology.net [hematologyandoncology.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. imbruvicahcp.com [imbruvicahcp.com]

- 5. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 6. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 9. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. targetedonc.com [targetedonc.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Btk (D3H5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 16. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Cell viability assay [bio-protocol.org]

- 25. selleckchem.com [selleckchem.com]

- 26. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-piperidine Ibrutinib Hydrochloride Binding Affinity for Wild-Type BTK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of N-piperidine Ibrutinib hydrochloride for wild-type Bruton's tyrosine kinase (BTK). It includes quantitative data, detailed experimental methodologies for determining binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Core Data: Binding Affinity

The binding affinity of a compound for its target is a critical parameter in drug discovery, indicating the concentration of the compound required to inhibit the target's activity by 50% (IC50). A lower IC50 value signifies a higher binding affinity and potency.

| Compound | Target | IC50 (nM) | Notes |

| N-piperidine Ibrutinib hydrochloride | Wild-Type BTK | 51.0 [1][2][3] | A reversible derivative of Ibrutinib. |

| Ibrutinib (parent compound) | Wild-Type BTK | 0.5[4] | An irreversible covalent inhibitor that forms a bond with Cysteine-481 in the BTK active site.[4] This covalent binding leads to sustained inhibition.[4] |

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. The following diagram illustrates the central role of BTK in this signaling cascade.

Caption: Simplified BTK Signaling Pathway

Experimental Protocols: Determining Binding Affinity

The determination of a compound's IC50 value is typically performed using a biochemical assay. A common and robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay. While the specific protocol used to determine the IC50 of N-piperidine Ibrutinib hydrochloride is not publicly detailed, the following represents a standard methodology for such a determination.

Principle of the TR-FRET Kinase Binding Assay

This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase of interest. The kinase is labeled with a Europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor 647 dye, which acts as the FRET acceptor. When the tracer is bound to the kinase, the proximity of the donor and acceptor allows for FRET to occur upon excitation of the Europium. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal. The IC50 is then calculated from the dose-response curve of the test compound.[5][6]

Materials and Reagents

-

Kinase: Recombinant wild-type BTK, tagged for detection (e.g., GST-tagged or His-tagged).

-

Europium-labeled Anti-Tag Antibody: An antibody specific to the tag on the kinase (e.g., Eu-anti-GST or Eu-anti-His).

-

Fluorescent Tracer: An ATP-competitive ligand conjugated to a fluorescent dye (e.g., Alexa Fluor 647).

-

Test Compound: N-piperidine Ibrutinib hydrochloride, serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A buffer optimized for kinase assays, typically containing HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.

-

Microplates: 384-well, low-volume, non-binding surface plates.

-

Plate Reader: A plate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

Experimental Workflow

The following diagram outlines the key steps in a typical TR-FRET kinase binding assay.

Caption: TR-FRET Kinase Binding Assay Workflow

Detailed Procedural Steps

-

Compound Preparation: A serial dilution of N-piperidine Ibrutinib hydrochloride is prepared in 100% DMSO. A typical starting concentration might be 1 mM, followed by 1:3 or 1:5 serial dilutions.

-

Reagent Preparation:

-

The kinase and Eu-labeled antibody are diluted in assay buffer to their final concentrations.

-

The fluorescent tracer is diluted in assay buffer to its final concentration.

-

-

Assay Plate Setup:

-

A small volume (e.g., nanoliters) of the serially diluted compound is dispensed into the wells of a 384-well plate. Control wells containing only DMSO are also included for determining the 0% and 100% inhibition signals.

-

The kinase/antibody mixture is added to all wells.

-

The tracer solution is then added to all wells to start the binding reaction.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The instrument is configured to excite at approximately 340 nm and measure the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor 647 emission).[6]

-

Data Analysis:

-

The emission ratio (665 nm / 615 nm) is calculated for each well.

-

The data is normalized to the controls (0% and 100% inhibition).

-

A dose-response curve is generated by plotting the normalized emission ratio against the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

This in-depth technical guide provides the core data and methodologies relevant to understanding the binding affinity of N-piperidine Ibrutinib hydrochloride for wild-type BTK. The provided experimental protocol for a TR-FRET based assay offers a robust framework for researchers to design and execute similar binding affinity studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - BE [thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of N-piperidine Ibrutinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-piperidine Ibrutinib hydrochloride, a reversible Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, analytical characterization, and key physicochemical parameters of this compound. The guide includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key analytical methods, and visualizations of the relevant biological signaling pathway and experimental workflows.

Introduction

Ibrutinib is a potent, orally administered, first-in-class inhibitor of Bruton's tyrosine kinase (BTK). It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1][2][3] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][2][3][4] N-piperidine Ibrutinib is a reversible derivative of Ibrutinib, and its hydrochloride salt is of interest for research and development due to its potential for use as a BTK ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of N-piperidine Ibrutinib hydrochloride is essential for its handling, formulation, and analytical development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-piperidine Ibrutinib hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride (1:1) | [5] |

| Molecular Formula | C22H23ClN6O | [5] |

| Molecular Weight | 422.91 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

| Storage | -20°C, sealed, away from moisture and light | [5] |

Synthesis

The synthesis of N-piperidine Ibrutinib hydrochloride can be approached through a multi-step process, culminating in the formation of the free base followed by conversion to the hydrochloride salt. A plausible synthetic route is outlined below, based on established methods for the synthesis of Ibrutinib and its precursors.

A key intermediate in the synthesis is (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride. This intermediate can then be used to synthesize the final compound.

Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride:

A detailed synthesis for this intermediate is described in patent literature and involves several steps, including the formation of the pyrazolopyrimidine core and the introduction of the phenoxyphenyl and piperidine moieties.

Final Step: Formation of N-piperidine Ibrutinib and its Hydrochloride Salt:

The free base, 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be obtained by neutralizing the dihydrochloride salt of the precursor with a suitable base. Subsequently, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate N-piperidine Ibrutinib hydrochloride.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be utilized for the purity determination and assay of N-piperidine Ibrutinib hydrochloride.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 259 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of N-piperidine Ibrutinib hydrochloride reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a standard solution of known concentration.

-

Sample Solution Preparation: Accurately weigh and dissolve the sample of N-piperidine Ibrutinib hydrochloride in the diluent to obtain a sample solution of a similar concentration to the standard solution.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Compare the peak area of the main peak in the sample chromatogram with that of the standard chromatogram to determine the purity and assay of the sample.

Thermal Analysis

4.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of N-piperidine Ibrutinib hydrochloride into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic events.

4.2.2. X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the crystalline form of the compound.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind the N-piperidine Ibrutinib hydrochloride sample to a fine powder.

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Data Collection: Mount the sample holder in the diffractometer and expose it to Cu Kα X-ray radiation. Collect the diffraction data over a specified 2θ range (e.g., 5-40°).

-

Data Analysis: Plot the diffraction intensity versus the 2θ angle to obtain the XRPD pattern, which is characteristic of the crystalline form.

Physicochemical Properties

Solubility

The solubility of N-piperidine Ibrutinib hydrochloride in various solvents is a critical parameter for its handling and formulation.

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| DMSO | 100 mg/mL | |

| Water | 50 mg/mL | |

| Ethanol | Insoluble | [6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of N-piperidine Ibrutinib hydrochloride to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Stability

Forced degradation studies are essential to understand the stability of the molecule under various stress conditions.

Experimental Protocol: Forced Degradation Study

-

Acid Degradation: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Degradation: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat.

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products. Ibrutinib has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[7]

Biological Context: BTK Signaling Pathway

N-piperidine Ibrutinib hydrochloride acts as an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the central role of BTK in this pathway.

Caption: BTK Signaling Pathway and Inhibition by N-piperidine Ibrutinib HCl.

Experimental Workflows

The following diagrams illustrate the typical workflows for key analytical procedures described in this guide.

Caption: General Workflow for HPLC Analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-piperidine Ibrutinib hydrochloride. The data and protocols presented herein are intended to support further research, development, and analytical activities involving this compound. A thorough characterization of its properties is crucial for its effective application in areas such as the development of novel therapeutics, including PROTACs.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. CHM1020L Online Manual [chem.fsu.edu]

- 6. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Structural Analysis of N-piperidine Ibrutinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-piperidine Ibrutinib hydrochloride, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). While detailed proprietary structural data for this specific derivative is not extensively available in the public domain, this document synthesizes the known physicochemical properties, analytical methodologies applied to the parent compound Ibrutinib, and the general mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of similar small molecule inhibitors.

Introduction

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Its irreversible binding to cysteine-481 in the BTK active site has proven highly effective in treating various B-cell malignancies.[1] N-piperidine Ibrutinib hydrochloride (Chemical Name: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride) is a reversible derivative of Ibrutinib.[2][3] This modification, where the acryloyl group of Ibrutinib is absent, results in a reversible binding mode to BTK. This compound is a valuable tool in chemical biology, particularly as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs).[4] A thorough understanding of its structural features is paramount for its application and for the design of new therapeutic agents.

Physicochemical and Pharmacological Properties

A summary of the key identifying and physicochemical properties of N-piperidine Ibrutinib hydrochloride is presented in Table 1. The compound is noted to be a potent inhibitor of both wild-type (WT) BTK and the C481S mutant, which confers resistance to covalent inhibitors like Ibrutinib.[5][6]

| Property | Value | Reference(s) |

| Chemical Name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-, hydrochloride (1:1) | [2] |

| Molecular Formula | C22H23ClN6O | [2] |

| Molecular Weight | 422.91 g/mol | [2] |

| CAS Number | 2231747-18-3 | [2] |

| Appearance | White to yellow solid | [2] |

| Purity (by HPLC) | 98.06% | [2] |

| IC50 (WT BTK) | 51.0 nM | [4][6] |

| IC50 (C481S BTK) | 30.7 nM | [4][6] |

Synthesis

While a detailed, step-by-step protocol for the synthesis of N-piperidine Ibrutinib hydrochloride is not publicly available, the synthesis of its free base precursor, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been described.[7][8] The general synthetic strategy involves the coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected piperidine derivative, followed by deprotection. The final step would involve the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

A logical workflow for the synthesis is depicted below:

Caption: A generalized workflow for the synthesis of N-piperidine Ibrutinib hydrochloride.

Structural Elucidation

The structural characterization of a novel compound like N-piperidine Ibrutinib hydrochloride relies on a combination of spectroscopic and analytical techniques. While specific data for this compound is limited, a general approach based on methods used for Ibrutinib is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of a molecule in solution. A Certificate of Analysis for N-piperidine Ibrutinib hydrochloride indicates that the 1H NMR spectrum is consistent with its proposed structure.[2] However, detailed spectral data with chemical shift assignments and coupling constants have not been published.

Expected 1H NMR Spectral Features:

-

Aromatic Region (approx. 7.0-8.5 ppm): Signals corresponding to the protons of the phenoxyphenyl and pyrazolopyrimidine ring systems.

-

Piperidine Ring Protons (approx. 1.5-4.0 ppm): A series of multiplets corresponding to the axial and equatorial protons of the piperidine ring.

-

Amine Protons: A broad singlet for the primary amine (NH2) and potentially a broad signal for the piperidine N-H proton (as the hydrochloride salt).

Expected 13C NMR Spectral Features:

-

Signals for the carbon atoms of the aromatic rings, the pyrazolopyrimidine core, and the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The Certificate of Analysis confirms that the LCMS data is consistent with the structure of N-piperidine Ibrutinib hydrochloride.[2] A detailed high-resolution mass spectrum and fragmentation analysis would be required for full characterization.

Anticipated Fragmentation Pattern: Based on the structure of Ibrutinib, the primary fragmentation of N-piperidine Ibrutinib would likely involve cleavage of the bond between the piperidine ring and the pyrazolopyrimidine core.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound. A Certificate of Analysis for N-piperidine Ibrutinib hydrochloride reports a purity of 98.06% by HPLC.[2] While the specific method is not detailed, a typical reversed-phase HPLC method for Ibrutinib and related substances would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, with UV detection.[1]

X-ray Crystallography

To date, there is no publicly available information on the crystal structure of N-piperidine Ibrutinib hydrochloride from either X-ray powder diffraction (XRPD) or single-crystal X-ray diffraction. Such an analysis would provide definitive information on the solid-state conformation, bond lengths, bond angles, and crystal packing of the molecule.

Mechanism of Action and Signaling Pathway

N-piperidine Ibrutinib hydrochloride functions as a reversible inhibitor of Bruton's tyrosine kinase. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB that promote cell survival.[2] By inhibiting BTK, N-piperidine Ibrutinib hydrochloride blocks this signaling cascade, thereby inhibiting the proliferation and survival of B-cells.

The BTK signaling pathway is illustrated in the following diagram:

Caption: The inhibitory action of N-piperidine Ibrutinib hydrochloride on the BTK signaling pathway.

Proposed Workflow for Structural Analysis

A comprehensive structural analysis of N-piperidine Ibrutinib hydrochloride would follow a logical progression of experiments to confirm its identity, purity, and detailed structure. A proposed workflow is outlined below.

Caption: A proposed experimental workflow for the comprehensive structural analysis of N-piperidine Ibrutinib hydrochloride.

Conclusion

N-piperidine Ibrutinib hydrochloride is a significant molecule in the study of BTK inhibition and for the development of novel therapeutics such as PROTACs. While a complete public dataset for its structural analysis is not available, this guide provides a framework based on the known properties and analytical techniques applied to its parent compound, Ibrutinib. Further research, particularly the publication of detailed spectroscopic and crystallographic data, will be invaluable to the scientific community for the full structural elucidation of this compound and to facilitate the development of the next generation of kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ascopubs.org [ascopubs.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 6. ctppc.org [ctppc.org]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Ibrutinib-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of Proteolysis Targeting Chimeras (PROTACs) utilizing Ibrutinib and its derivatives as a warhead for targeting Bruton's tyrosine kinase (BTK). This document details the mechanism of action, summarizes key quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual diagrams of critical pathways and workflows.

Introduction: Overcoming Ibrutinib Resistance

Ibrutinib is a potent, first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) and has become a cornerstone therapy for various B-cell malignancies.[1][2] It functions by irreversibly binding to a cysteine residue at position 481 (C481) in the active site of BTK, thereby blocking its kinase activity and downstream B-cell receptor (BCR) signaling.[2] However, the emergence of resistance, predominantly through the C481S mutation which prevents this covalent binding, presents a significant clinical challenge.[3][1][4]

PROTAC technology offers a novel therapeutic strategy to overcome this resistance.[5][6] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules designed to eliminate a target protein entirely. They achieve this by hijacking the cell's own ubiquitin-proteasome system. An Ibrutinib-based PROTAC consists of three components: a "warhead" that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon [CRBN]), and a chemical linker connecting the two.[7][8] This ternary complex formation (BTK-PROTAC-E3 Ligase) leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[2]

A key molecule in this field is N-piperidine Ibrutinib hydrochloride , a reversible Ibrutinib derivative. Its reversible binding nature makes it an effective BTK ligand for PROTAC synthesis, enabling potent degradation of both wild-type (WT) BTK and the clinically relevant C481S mutant.[9][10][11][12]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of an Ibrutinib-based PROTAC is the induced degradation of BTK. This action effectively removes the kinase from the cell, abrogating its function regardless of mutations in the active site that confer resistance to covalent inhibitors.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]

- 6. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]

- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-piperidine Ibrutinib hydrochloride - CD Bioparticles [cd-bioparticles.net]

- 11. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

N-piperidine Ibrutinib Hydrochloride: A Technical Guide for its Exploration as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-piperidine Ibrutinib hydrochloride, a reversible derivative of the covalent Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib. This document details its potential application as a chemical probe for studying BTK biology, particularly in contexts where a reversible binding mode is advantageous, such as in studies of drug-target residence time and for comparative analysis with irreversible inhibitors. We present its known biochemical activity, outline detailed experimental protocols for its characterization, and provide a framework for its use in cellular and biochemical assays.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling and is a clinically validated target for the treatment of various B-cell malignancies.[1][2] Ibrutinib, a potent and irreversible inhibitor of BTK, has demonstrated significant clinical efficacy.[3] However, the irreversible nature of Ibrutinib, which forms a covalent bond with a cysteine residue (C481) in the active site of BTK, can present challenges in distinguishing between the effects of continuous target inhibition and the kinetics of target engagement and turnover.[4] Furthermore, the emergence of resistance mutations at the C481 site has prompted the development of alternative inhibitory strategies.[5]

N-piperidine Ibrutinib hydrochloride is an analog of Ibrutinib that lacks the reactive acrylamide warhead, rendering it a reversible inhibitor of BTK.[5][6][7] This characteristic makes it a valuable tool for dissecting the specific contributions of reversible versus irreversible BTK inhibition in various biological systems. This guide aims to provide researchers with the necessary information to effectively utilize N-piperidine Ibrutinib hydrochloride as a chemical probe for BTK.

Biochemical and Cellular Activity

N-piperidine Ibrutinib hydrochloride is a potent inhibitor of both wild-type (WT) BTK and the common C481S mutant, which confers resistance to Ibrutinib.[5][8] Its reversible binding nature allows for the study of equilibrium binding events and the direct comparison with its covalent counterpart.

Quantitative Data

The following table summarizes the reported inhibitory activities of N-piperidine Ibrutinib hydrochloride and, for comparison, the parent compound Ibrutinib.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| N-piperidine Ibrutinib hydrochloride | WT BTK | 51.0 | In vitro kinase assay | [5][6] |

| N-piperidine Ibrutinib hydrochloride | C481S BTK | 30.7 | In vitro kinase assay | [5][6] |

| Ibrutinib | WT BTK | 0.5 | In vitro kinase assay | [3] |

| Ibrutinib | C481S BTK | 46 | In vitro kinase assay | [9] |

BTK Signaling Pathway

BTK is a key signaling node downstream of the B-cell receptor (BCR). Its activation triggers a cascade of phosphorylation events leading to the activation of transcription factors that regulate B-cell proliferation, survival, and differentiation.[10][11][12] Understanding this pathway is crucial for interpreting the effects of BTK inhibitors.

References

- 1. N-piperidine Ibrutinib hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 2. Synthesis and purification process of ibrutinib intermediates | Semantic Scholar [semanticscholar.org]

- 3. Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 8. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing ibrutinib - Eureka | Patsnap [eureka.patsnap.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-piperidine Ibrutinib Hydrochloride in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing N-piperidine Ibrutinib hydrochloride as a Bruton's Tyrosine Kinase (BTK) ligand. PROTACs are emerging as a powerful therapeutic modality to induce targeted protein degradation, and Ibrutinib-based PROTACs have shown promise in overcoming drug resistance and improving selectivity.

Introduction to Ibrutinib-based PROTACs

Ibrutinib is a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor (BCR) signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies.[1][2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] By incorporating an Ibrutinib derivative, such as N-piperidine Ibrutinib, as the target-binding moiety (warhead), it is possible to create PROTACs that specifically target BTK for degradation. This approach offers potential advantages over traditional inhibition, including the ability to target mutated, drug-resistant forms of the protein and a more sustained downstream signaling inhibition.[1][3][5]

N-piperidine Ibrutinib hydrochloride serves as a reversible Ibrutinib derivative, making it a suitable starting point for PROTAC synthesis. It acts as a potent BTK inhibitor for both wild-type (WT) and C481S mutant BTK.[6][7][8]

Key Concepts and Signaling Pathways

PROTAC Mechanism of Action

The general mechanism of a BTK-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the BTK protein, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

Caption: General mechanism of BTK degradation by a PROTAC.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors like PLCγ2, leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[2][9]

Caption: Simplified BTK signaling pathway in B-cells.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of various Ibrutinib-based PROTACs.

Table 1: In Vitro Biological Activity of Ibrutinib-based PROTACs

| Compound | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| MT802 | CRBN | 6.2 | 99 | Varies | [1] |

| SJF620 | CRBN | 7.9 | 95 | Varies | [1][6] |

| SJF608 | CRBN | 8.3 | 91 | Varies | [1] |

| Compound 15 | CRBN | 3.18 | 99.9 | RAW264.7 | [10] |

| P13I | CRBN | ~10 (73% degradation) | - | RAMOS | [9] |

| SJF638 | VHL | 374 | 49 | Varies | [1] |

| SJF678 | VHL | 162 | 50 | Varies | [1] |

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of degradation observed.

Table 2: Pharmacokinetic Properties of Selected Ibrutinib-based PROTACs in Mice

| Compound | Clearance (mL/min/kg) | Half-Life (t1/2) (h) | Cmax (µg/mL) | Exposure (AUC) (min*ng/mL) | Reference |

| MT802 | 1662 | 0.119 | 0.073 | 10.2 | [1] |

| SJF620 | 40.8 | 1.64 | 2.1 | 405 | [1] |

| SJF608 | 102 | 1.62 | 0.831 | 166 | [1] |

Experimental Protocols

This section provides a generalized protocol for the synthesis of an Ibrutinib-based PROTAC, exemplified by the synthesis of a molecule similar to SJF638, which links N-piperidine Ibrutinib to a VHL ligand via an amide bond.[1]

General Synthetic Workflow

Caption: General workflow for Ibrutinib-PROTAC synthesis.

Materials and Reagents

-

N-piperidine Ibrutinib hydrochloride

-

ω-bromo t-butyl ester linker (e.g., tert-butyl 4-bromobutanoate)

-

VHL or CRBN E3 ligase ligand with a free amine group

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Anhydrous solvents

-

Reagents for purification (e.g., silica gel for column chromatography)

Step 1: Alkylation of N-piperidine Ibrutinib

-

Dissolve N-piperidine Ibrutinib hydrochloride in anhydrous DMF.

-